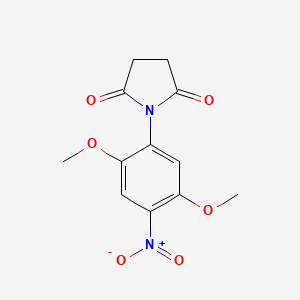![molecular formula C22H30N4O4 B5070325 2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B5070325.png)
2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an ethylphenoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.
Etherification: The formation of the ethylphenoxy group via an etherification reaction.
Piperazine Ring Formation: The construction of the piperazine ring through cyclization reactions.
Final Assembly: The final coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the design of probes or inhibitors for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The piperazine ring and aromatic substituents play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol: A simpler analog with similar structural features but lacking the nitrophenyl and ethylphenoxy groups.
4-(2-Ethylphenoxy)piperazine: Another related compound with a piperazine ring substituted with an ethylphenoxy group.
Uniqueness
2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the nitrophenyl and ethylphenoxy groups distinguishes it from simpler analogs, potentially enhancing its activity and selectivity in various applications.
Properties
IUPAC Name |
2-[4-[3-[2-(4-ethylphenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-2-18-3-6-20(7-4-18)30-16-9-23-21-17-19(5-8-22(21)26(28)29)25-12-10-24(11-13-25)14-15-27/h3-8,17,23,27H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOGKBZISRSFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B5070242.png)
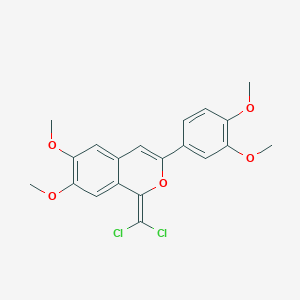
![N-[5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B5070256.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
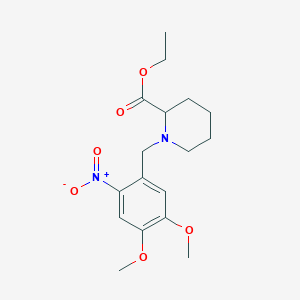
![4-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid](/img/structure/B5070283.png)
![N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)
![2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5070305.png)
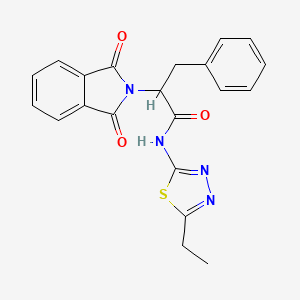
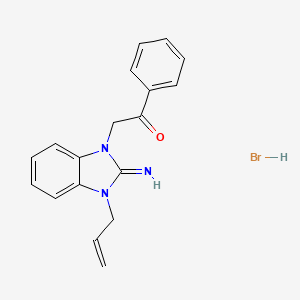
![3-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B5070317.png)
